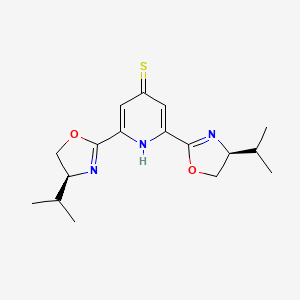
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol is a complex organic compound that features a pyridine ring substituted with two oxazoline groups and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol typically involves multi-step organic reactions. A common approach might include:
Formation of Oxazoline Rings: Starting from amino alcohols, oxazoline rings can be formed through cyclization reactions.
Substitution on Pyridine Ring: The oxazoline groups can be introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of Thiol Group: The thiol group can be introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol may have applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions due to its thiol group.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example:
As a Ligand: It can coordinate with metal ions through its nitrogen and sulfur atoms, forming stable complexes.
In Biological Systems: The thiol group can interact with cysteine residues in proteins, potentially affecting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine: Lacks the thiol group.
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both oxazoline rings and a thiol group in 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol makes it unique, providing multiple sites for interaction and coordination, which can be advantageous in various applications.
Propiedades
Número CAS |
862183-16-2 |
|---|---|
Fórmula molecular |
C17H23N3O2S |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyridine-4-thione |
InChI |
InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1 |
Clave InChI |
HJCPBEJKLWHKRC-HUUCEWRRSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC(=S)C=C(N2)C3=N[C@H](CO3)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC(=S)C=C(N2)C3=NC(CO3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
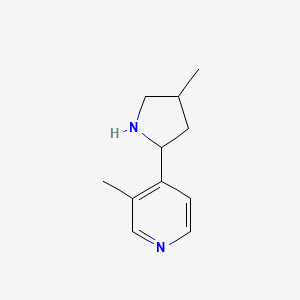
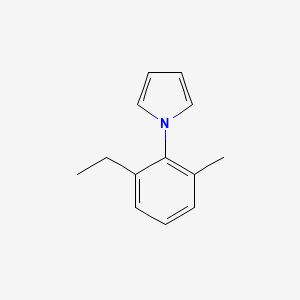
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)

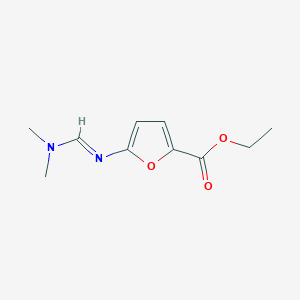
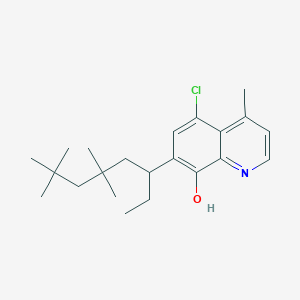
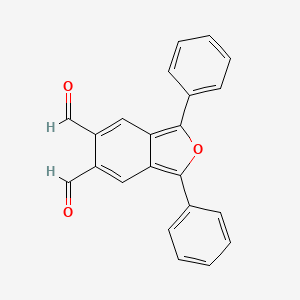
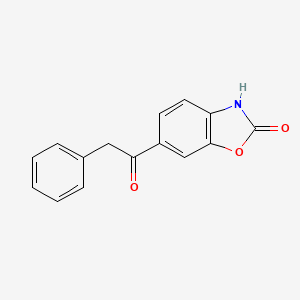
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)


